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Tropomyosin 4 (TPM4), a member of the actin-binding tropomyosin family, is emerging as a

critical regulator of the cytoskeleton with a dichotomous role in cancer progression. While its

expression is downregulated in some malignancies, it is significantly upregulated in others,

often correlating with poor prognosis and aggressive tumor behavior. This dual functionality

underscores the complexity of its signaling and presents both challenges and opportunities for

therapeutic intervention. This guide provides a comparative analysis of TPM4 as a therapeutic

target, supported by experimental data and detailed methodologies.

TPM4 Expression and its Prognostic Significance: A
Pan-Cancer Overview
The expression profile of TPM4 varies significantly across different cancer types, highlighting

its context-dependent role in tumorigenesis. In some cancers, such as certain breast and colon

cancers, lower TPM4 expression is associated with a more invasive phenotype. Conversely, in

gastric, lung, and other cancers, TPM4 is often upregulated and acts as an oncogene,

promoting cell proliferation, migration, and invasion.[1][2][3][4][5][6]
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Cancer Type
TPM4 Expression
Status

Association with
Prognosis

Reference

Gastric Cancer Upregulated Poor [2][7]

Lung Cancer Upregulated Poor [1][6]

Hepatocellular

Carcinoma
Upregulated Poor [2]

Ovarian Cancer Upregulated Poor [1]

Glioma Upregulated Poor [2]

Pancreatic Cancer
Correlated with

immune infiltration
Prognostic value [1][2]

Breast Cancer
Downregulated in

invasive vs. in situ

Poor (with low

expression)
[1][3][4]

Colon Cancer Downregulated
Poor (with low

expression)
[1][5]

Bladder Cancer Downregulated
Potential diagnostic

marker
[2]

Prostate Cancer Aberrant expression
Implicated in

progression
[1]

Cervical Cancer Aberrant expression
Implicated in

progression
[1]

Esophageal Cancer Aberrant expression
Implicated in

progression
[1]

Functional Validation of TPM4 as a Therapeutic
Target
Experimental evidence from in vitro and in vivo models has solidified the role of TPM4 in

promoting cancer cell malignancy, particularly in cancers where it is overexpressed.
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Effects of TPM4 Knockdown on Cancer Cell Phenotypes
Silencing TPM4 expression through techniques like siRNA or CRISPR/Cas9 has been shown

to significantly impair key cancer cell functions.

Cell Line Cancer Type
Effect of TPM4
Knockdown

Quantitative
Outcome

Reference

Gastric Cancer

Cells
Gastric Cancer

Inhibited cell

proliferation,

induced

ferroptosis

Significant

reduction in

tumor growth in

vivo

[7]

H1299 and A549 Lung Cancer
Inhibited cell

motility

Significant

decrease in

migration and

invasion

[6]

Colon Cancer

Cells
Colon Cancer

Suppressed cell

migration and

invasion

Reduction in

metastasis-

associated gene

expression

(MMP-2, MMP-9)

[5]

Breast Cancer

Cells
Breast Cancer

Increased cell

migration and

invasion (with

Tpm4.1 isoform

loss)

Increased rate of

cell migration
[3][4]

The TPM4 Signaling Axis: A Network of Interactions
TPM4 exerts its influence on cancer progression through its interaction with the actin

cytoskeleton and modulation of various signaling pathways.

TPM4 and Extracellular Matrix (ECM) Remodeling
In gastric cancer, TPM4 co-expressed genes are enriched in pathways related to the

extracellular matrix (ECM).[2] This suggests that TPM4 may promote cancer cell invasion and
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migration by influencing the tumor microenvironment.

TPM4

Actin Cytoskeleton

Stabilizes

ECM Remodeling

Influences

Cell Migration &
Invasion

 

Tpm4.1 (loss)

Rac1 Signaling

Increases

Myosin IIB Localization

Alters

Invasive Behavior

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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